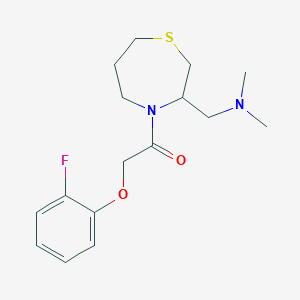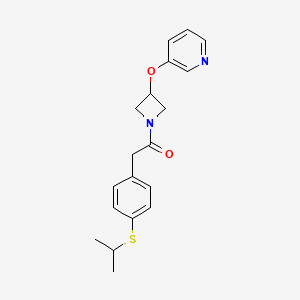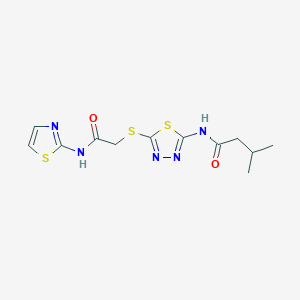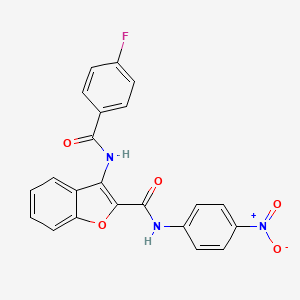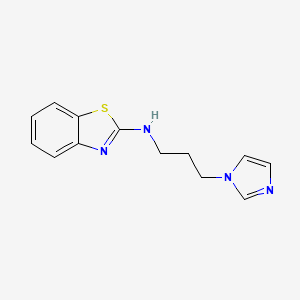
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine, commonly known as IBT, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. IBT belongs to the benzothiazole family of compounds and has been found to exhibit various biological activities.
作用機序
The exact mechanism of action of IBT is not well understood. However, studies have suggested that it may act as a modulator of the immune system and inhibit the production of pro-inflammatory cytokines. IBT has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
IBT has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro and in vivo. IBT has also been shown to inhibit the activity of acetylcholinesterase and increase the levels of acetylcholine in the brain. This increase in acetylcholine levels may lead to an improvement in cognitive function.
実験室実験の利点と制限
IBT has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well documented. However, IBT also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. IBT also has a low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of IBT. One area of research is the development of more water-soluble derivatives of IBT that can be used in a wider range of experiments. Another area of research is the investigation of the potential use of IBT in the treatment of other neurodegenerative disorders such as Huntington's disease and multiple sclerosis. Additionally, the development of IBT-based drugs with improved bioavailability and efficacy is an area of active research.
Conclusion:
In conclusion, IBT is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. IBT has been shown to inhibit the activity of acetylcholinesterase and increase the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. While IBT has several advantages for lab experiments, it also has some limitations. There are several future directions for the study of IBT, including the development of more water-soluble derivatives and the investigation of its potential use in the treatment of other neurodegenerative disorders.
合成法
The synthesis of IBT involves a multi-step process that includes the condensation of 2-aminobenzothiazole with 3-bromopropyl imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at an elevated temperature under reflux conditions. The product obtained is then purified using column chromatography to obtain pure IBT.
科学的研究の応用
IBT has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. It has been extensively studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. IBT has also been shown to exhibit antifungal and antibacterial activities.
特性
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-5-12-11(4-1)16-13(18-12)15-6-3-8-17-9-7-14-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQHNPCNHNUVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

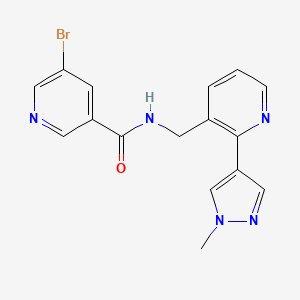
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2866161.png)

![N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide](/img/structure/B2866163.png)
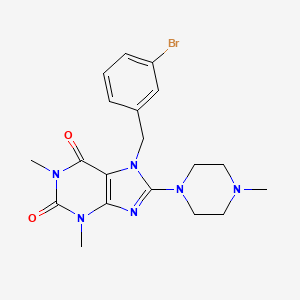
![ethyl 2-(2-fluorophenyl)-7-oxo-7H-[1,2,4]triazolo[3,2-b][1,3]thiazine-5-carboxylate](/img/structure/B2866166.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2866170.png)
![2-Chloro-N-[2-(2-fluoro-4-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B2866172.png)

